molecular formula C36H44N4O7S B14769856 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid

Cat. No.: B14769856
M. Wt: 676.8 g/mol
InChI Key: VNGKBRQOVBZBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-HomoArg(Me,pbf)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the Fmoc group enhances the compound’s hydrophobicity and aromaticity, which can promote the association of building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .

Industrial Production Methods

Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Substitution Reactions: Introduction of various functional groups to the side chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-HomoArg(Me,pbf)-OH is unique due to its longer side chain compared to Fmoc-Arg(pbf)-OH, which can provide additional flexibility and functionality in peptide synthesis. The presence of the pbf group also offers enhanced protection for the guanidino group, making it suitable for more complex synthetic applications .

Properties

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

IUPAC Name

6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)

InChI Key

VNGKBRQOVBZBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

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